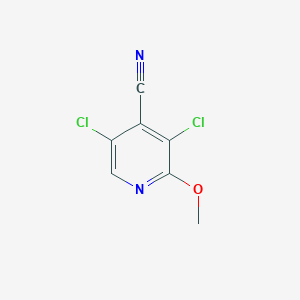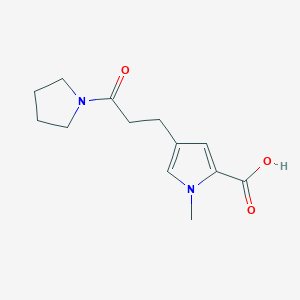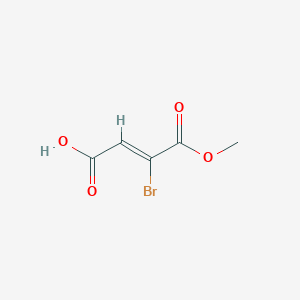![molecular formula C10H8F3N3O2 B1392775 7-(Trifluorometil)pirazolo[1,5-a]pirimidina-6-carboxilato de etilo CAS No. 1245807-86-6](/img/structure/B1392775.png)
7-(Trifluorometil)pirazolo[1,5-a]pirimidina-6-carboxilato de etilo
Descripción general
Descripción
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A variety of novel disubstituted 2-(alknyl, aryl and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives include the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes . This reaction proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Aplicaciones Científicas De Investigación
7-(Trifluorometil)pirazolo[1,5-a]pirimidina-6-carboxilato de etilo: Aplicaciones de investigación científica: Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del this compound, centrándose en aplicaciones únicas en varios campos:
Actividad antifúngica
Los compuestos derivados de la pirazolo[1,5-a]pirimidina se han evaluado por sus propiedades antifúngicas. Por ejemplo, los derivados de carboxamida de las 5-aminopirazoles han mostrado actividad contra cepas fúngicas y se han probado como compuestos inhibidores contra la succinato deshidrogenasa .
Aplicaciones ópticas
Los derivados de la pirazolo[1,5-a]pirimidina se han identificado como compuestos estratégicos para aplicaciones ópticas debido a sus propiedades fotofísicas sintonizables y metodologías sintéticas más simples y ecológicas en comparación con otras sondas comerciales .
Pruebas farmacéuticas
El this compound está disponible para su compra como un estándar de referencia de alta calidad utilizado en pruebas farmacéuticas para garantizar resultados precisos .
Síntesis de nuevos compuestos
Este compuesto sirve como precursor en la síntesis de nuevos derivados de pirazolo pirimidina disustituidos con posibles aplicaciones en química medicinal y desarrollo de fármacos .
Rendimiento de fotoblanqueo
Los estudios han demostrado que los derivados de la pirazolo[1,5-a]pirimidina presentan un buen rendimiento de fotoblanqueo cuando se exponen a una excitación continua, lo cual es valioso en el desarrollo de tintes y agentes de imagenología .
Investigación química
La estructura molecular y las propiedades del compuesto lo convierten en un tema de interés en la investigación química, particularmente en estudios centrados en la síntesis y funcionalización de derivados de la pirazolo[1,5-a]pirimidina .
Mecanismo De Acción
Target of Action
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that related compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and response to stress, and their modulation can have significant effects on cell survival and function.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, and reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the properties and stability of related compounds have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Direcciones Futuras
The future directions for research on Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate and similar compounds could include further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, the development of more efficient synthetic routes and the exploration of new applications in medicinal chemistry and material science could be beneficial .
Análisis Bioquímico
Biochemical Properties
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to act as a selective inhibitor of certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The interaction between ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate and protein kinases involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can modulate various signaling pathways and cellular processes, making it a valuable tool for studying kinase-related functions and diseases .
Cellular Effects
The effects of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate on cells are multifaceted and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death process, by disrupting key signaling pathways that promote cell survival and proliferation. Additionally, ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can influence gene expression by altering the activity of transcription factors, which are proteins that regulate the transcription of specific genes. This modulation of gene expression can lead to changes in cellular metabolism, differentiation, and response to external stimuli .
Molecular Mechanism
At the molecular level, ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active site of protein kinases, leading to enzyme inhibition. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the kinase active site. Additionally, ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can interact with other biomolecules, such as transcription factors and receptors, to modulate their activity. These interactions can result in changes in gene expression, enzyme activity, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, but its degradation can be accelerated by exposure to light, heat, or acidic environments. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in sustained inhibition of kinase activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate in animal models are dose-dependent. At low doses, the compound can selectively inhibit target kinases without causing significant toxicity. At higher doses, toxic effects such as liver damage, gastrointestinal disturbances, and hematological abnormalities have been reported. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is metabolized through various pathways in the body. The primary metabolic pathway involves the cytochrome P450 enzyme system, which catalyzes the oxidation of the compound, leading to the formation of metabolites that are subsequently excreted. The interaction of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate with cytochrome P450 enzymes can also affect the metabolism of other drugs, potentially leading to drug-drug interactions. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues. Once inside the cell, ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound within the body can also be affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that can remove the compound from cells .
Subcellular Localization
The subcellular localization of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can facilitate the transport of the compound into the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, modifications such as phosphorylation can affect the compound’s localization and activity within the cell .
Propiedades
IUPAC Name |
ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-14-7-3-4-15-16(7)8(6)10(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEIMXUSQRNSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170642 | |
| Record name | Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245807-86-6 | |
| Record name | Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)
![Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1392695.png)
![6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392700.png)
![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392703.png)

![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)

![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)
![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate](/img/structure/B1392711.png)
![4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392715.png)